molecular formula C13H21NO4 B2877928 6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2137788-84-0

6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No. B2877928
CAS RN: 2137788-84-0
M. Wt: 255.314
InChI Key: JUEQEIOVZRBEEZ-UHFFFAOYSA-N
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Description

The compound “6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclo[3.2.0]heptane core, which is a seven-membered ring structure with two bridgehead carbons .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It has a bicyclo[3.2.0]heptane core, which is a seven-membered ring structure with two bridgehead carbons . Attached to this core are various functional groups, including a carboxylic acid group and an isobutyl carbamate group.

Scientific Research Applications

Asymmetric Synthesis and Derivatives

6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid derivatives have been synthesized through asymmetric synthesis methods such as the Aza‐Diels‐Alder reactions in aqueous solutions, showcasing their potential in producing chiral compounds. This method demonstrated the efficient synthesis of bicyclic amino acid derivatives, highlighting their applicability in asymmetric synthesis and the generation of chiral molecules for further research and application in various fields of chemistry and medicinal research (Waldmann & Braun, 1991).

Novel Compound Synthesis

Research into the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives from similar bicyclic structures illustrates the compound's role in advancing synthetic methodologies. This work underlines the compound's utility in creating novel structures with potential applications in drug development and the study of biologically active compounds (Wang et al., 2001).

Conformational Studies and Biological Activities

The compound's analogues have been studied for their conformational properties and potential biological activities. For instance, research into bicyclo[3.1.0]hexane derivatives, which share structural similarities, has contributed to understanding the conformational aspects of molecules and their biological implications. This research is crucial for designing drugs with specific target interactions, offering insights into the structural requirements for biological activity (Jimeno et al., 2011).

Chemical Transformations and Reactivity

Studies on the chemical transformations and reactivity of related bicyclic compounds provide foundational knowledge for exploiting these structures in synthetic chemistry. For example, research on the reductive cleavage and transformations of oxa-azaspiroheptane carboxylates highlights the versatile reactivity of such bicyclic frameworks. This knowledge is invaluable for the development of new synthetic routes and the production of complex molecules (Molchanov et al., 2016).

Crystal Structure and Molecular Analysis

The detailed study of crystal structures and molecular configurations of bicyclic compounds akin to this compound offers insights into the spatial arrangement of atoms within these molecules. Such studies are crucial for understanding the physical and chemical properties of new compounds, facilitating their application in various scientific domains (Fortier et al., 1979).

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEQEIOVZRBEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137788-84-0
Record name 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
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